1-(2-Aminoethoxy)naphthalene hydrochloride
Overview
Description
1-(2-Aminoethoxy)naphthalene hydrochloride is a synthetic organic compound with the CAS Number: 50882-68-3 . It has a molecular weight of 187.24 and its IUPAC name is 2-(1-naphthyloxy)ethanamine . It’s also known by the synonym 2-(naphthalen-1-yloxy)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,13H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.It should be stored at a temperature between 28 C . The molecular formula of the compound is C12H14ClNO .
Scientific Research Applications
Synthesis and Chemical Analysis
A series of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, closely related to 1-(2-Aminoethoxy)naphthalene, was synthesized and evaluated for antimicrobial potential, highlighting the compound's role in medicinal chemistry research and the development of antimicrobial agents (Rajesh Kumar et al., 2012). Another study demonstrated the use of naphthalene derivatives in the development of organic light-emitting diodes (OLEDs), indicating their importance in materials science (M. C. García-López et al., 2014).
Environmental Monitoring and Bioremediation
Naphthalene and its derivatives, including metabolites like 1- and 2-amino-naphthalene, serve as biomarkers for exposure to traffic-related pollutants, showcasing their application in environmental monitoring and health studies (J. Gong et al., 2015). Furthermore, the study of naphthalene dioxygenase's role in the biodegradation of aromatic compounds by Rhodococcus sp. illustrates the potential of naphthalene derivatives in bioremediation research (Jingnan Jin et al., 2015).
Analytical Chemistry and Sensing Technologies
A naphthalene-based fluorescent chemodosimeter for mercury ions demonstrates the compound's utility in the development of sensitive and selective sensors for environmental and health-related applications (Yifeng Han et al., 2015).
Chiral Auxiliaries in Organic Synthesis
(1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, a compound structurally related to the query chemical, has been used as a chiral auxiliary in Reformatsky-type reactions, emphasizing its role in synthetic organic chemistry (F. Orsini et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-naphthalen-1-yloxyethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYKVATHUKKJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118868-67-0 | |
Record name | 1-(2-aminoethoxy)naphthalene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.